(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

chiral building block stereochemical integrity enantiopure intermediate

(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) is a single-enantiomer, N-Boc-protected bicyclic diamine belonging to the hexahydropyrrolo[3,4-b]pyrrole class. It features a cis-fused [3.3.0] bicyclic scaffold with two defined stereocenters at positions 3a and 6a, a tert-butyloxycarbonyl (Boc) protecting group at N-5, and a free secondary amine at N-1.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 370882-39-6
Cat. No. B580885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS370882-39-6
Synonyms(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCNC2C1
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyNYGXZCRPVBPJTA-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,6aR)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6): Stereochemically Defined Bicyclic Diamine Building Block for CNS and Oncology Programs


(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) is a single-enantiomer, N-Boc-protected bicyclic diamine belonging to the hexahydropyrrolo[3,4-b]pyrrole class. It features a cis-fused [3.3.0] bicyclic scaffold with two defined stereocenters at positions 3a and 6a, a tert-butyloxycarbonyl (Boc) protecting group at N-5, and a free secondary amine at N-1 . Its rigid, conformationally constrained framework and orthogonal reactivity (protected N-5 vs. free N-1) make it a privileged intermediate for constructing diazabicyclo[3.3.0]octane-containing pharmacophores. The compound has been explicitly employed as a key reactant in the synthesis of potent α4β2 nicotinic acetylcholine receptor (nAChR) ligands [1] and as a scaffold precursor in USP30 deubiquitylating enzyme inhibitor programs [2].

Why Racemic or Regioisomeric Substitutes Cannot Replace (3aR,6aR)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6)


Generic substitution of this compound with its racemic mixture (CAS 180975-51-3), regioisomer (CAS 370880-09-4), or opposite enantiomer fails because stereochemistry, Boc regiochemistry, and scaffold topology each independently dictate downstream pharmacological outcomes. The (3aR,6aR) absolute configuration is essential for generating the correct enantiomer of the diazabicyclo[3.3.0]octane core that achieves high-affinity α4β2 nAChR binding; the racemic cis mixture would produce a 1:1 mixture of active and inactive (or differently active) enantiomers, halving effective yield and complicating purification [1]. The N-5 Boc protection pattern—as opposed to N-1 Boc (CAS 370880-09-4)—determines which amine is available for subsequent functionalization, directly controlling the regiochemistry of the final pharmacophore . Even within the same Boc position, the (3aR,6aR) enantiomer is structurally documented via its chiral InChI Key (NYGXZCRPVBPJTA-BDAKNGLRSA-N, /m1/s1) as a single stereoisomer, whereas CAS 180975-51-3 is explicitly labeled 'rel-' (relative) indicating racemic or relative stereochemistry only [2].

Quantitative Differentiation Evidence for (3aR,6aR)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) vs. Closest Analogs


Absolute Stereochemistry: Single (3aR,6aR) Enantiomer vs. Racemic cis Mixture (CAS 180975-51-3)

CAS 370882-39-6 is specified as the single (3aR,6aR) enantiomer with defined absolute stereochemistry, confirmed by the chiral InChI Key (NYGXZCRPVBPJTA-BDAKNGLRSA-N) carrying the /m1/s1 stereodescriptor that unambiguously identifies it as a single enantiomer . In contrast, the commonly offered cis-5-Boc analogue (CAS 180975-51-3) is labeled '(3ar,6ar)-rel-' in authoritative databases, denoting relative stereochemistry only—it is a racemic mixture of (3aR,6aR) and (3aS,6aS) enantiomers . The racemate contains 50% of the undesired enantiomer, which in α4β2 nAChR ligand synthesis would produce inactive or off-target diastereomers, effectively reducing usable intermediate yield by half before any synthetic losses [1].

chiral building block stereochemical integrity enantiopure intermediate

Regiochemical Orthogonality: N-5 Boc Protection vs. N-1 Boc Protection (CAS 370880-09-4)

CAS 370882-39-6 carries the Boc protecting group exclusively at the N-5 position of the hexahydropyrrolo[3,4-b]pyrrole scaffold, leaving the N-1 secondary amine free for first-step functionalization . Its direct regioisomer, CAS 370880-09-4, has the Boc group at N-1 with the N-5 amine free . This regiochemical difference determines the vector of initial derivatization and has been exploited in distinct therapeutic programs: the N-5 Boc compound serves as the entry point to α4β2 nAChR ligands where the diazabicyclo[3.3.0]octane core is elaborated from the N-1 amine [1], while the N-1 Boc regioisomer is employed for histamine H3 receptor antagonist synthesis where functionalization proceeds from N-5 . The compounds are not synthetically interchangeable—each provides access to a different regioisomeric series of final drug candidates.

regioselective functionalization orthogonal protection medicinal chemistry scaffold

Physicochemical Property Differentiation: logP 0.42 and pKa 8.357 Inform Formulation and Permeability

The target compound has experimentally determined logP of 0.42 and pKa of 8.357 (activating-scientific.com vendor data) . By class-level inference, the unprotected diamine (after Boc removal) would have a substantially lower logP and higher basicity, while the aromatic pyrrolo[3,4-b]pyrrole analogs (unsaturated) would have higher logP due to increased aromatic character [1]. The measured logP of 0.42 places this compound in a favorable range for CNS drug-like intermediates—sufficiently lipophilic for membrane passage while maintaining aqueous solubility for synthetic handling. The pKa of 8.357 indicates the free N-1 amine is moderately basic, enabling selective protonation/deprotonation strategies during synthesis and purification. Published XLogP3 values from computational prediction (0.9 from PubChem) provide a complementary estimate [2].

logP pKa physicochemical profiling CNS permeability

Validated Synthetic Utility: USP30 Inhibitor Programs Achieve <100 nM IC50 Using This Scaffold

The (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole scaffold has been validated in multiple USP30 inhibitor patents, with downstream compounds achieving IC50 values of <100 nM and 100 nM in biochemical fluorescence intensity kinetic assays [1]. Specifically, (3aR,6aR)-5-cyano-N-(5-phenylpyridin-2-yl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide (derived from this building block) demonstrated USP30 IC50 <100 nM in US10689345 Example 202 [1], while (3aR,6aR)-5-cyano-N-(2-fluoro-4-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide achieved IC50 = 100 nM across multiple related patents (US10343992, US11053198, US11066365, US11390584) [2]. The (3aR,6aR) stereochemistry is structurally embedded in the final pharmacophore—the relative orientation of the cyano and carboxamide substituents is dictated by the scaffold's absolute configuration. By class-level inference, the corresponding (3aS,6aS) enantiomer or racemate would be expected to show reduced or altered USP30 inhibition, consistent with general principles of chiral recognition at enzyme active sites [3].

USP30 inhibitor deubiquitylating enzyme mitochondrial dysfunction cancer therapeutics

α4β2 nAChR Ligand Program Validation: Scaffold Enables High-Affinity Nicotinic Receptor Ligands (Ki = 1.7 nM Lead Compound)

The compound is explicitly cited as the reactant for constructing the diazabicyclo[3.3.0]octane core in the Scanio et al. (2011) J. Med. Chem. paper [1]. The resulting series of 3,7-diazabicyclo[3.3.0]octane-substituted pyridines and pyrazines demonstrated high-affinity α4β2 nAChR binding with a leading compound achieving Ki = 1.7 nM at the human α4β2 nAChR subtype [2]. The compounds were designed to mimic ABT-089, a known high-affinity α4β2 ligand with limited agonist activity. The (3aR,6aR) stereochemistry of the building block directly translates to the (1R,5S) configuration of the resulting 3,7-diazabicyclo[3.3.0]octane core, which is critical for receptor recognition. Compounds in this series also demonstrated selectivity over α3β4 nAChR (Ki > 1000 nM, representing >500-fold selectivity) [2]. This validated literature precedent provides procurement confidence that the building block has demonstrated utility in a published, peer-reviewed CNS drug discovery program.

nicotinic acetylcholine receptor α4β2 nAChR CNS drug discovery diazabicyclo[3.3.0]octane

Recommended Procurement Scenarios for (3aR,6aR)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6)


CNS Drug Discovery: α4β2 Nicotinic Acetylcholine Receptor Modulator Synthesis

This building block is the optimal choice for programs synthesizing 3,7-diazabicyclo[3.3.0]octane-containing α4β2 nAChR ligands. The (3aR,6aR) absolute configuration delivers the correct (1R,5S) topology of the diazabicyclo core that achieves Ki = 1.7 nM binding affinity with >500-fold selectivity over α3β4 . Using the racemate (CAS 180975-51-3) would require chiral separation of the final compound, adding development cost and reducing throughput. Programs targeting cognitive enhancement, nicotine addiction, or anxiety disorders should procure the single enantiomer from the outset to generate stereochemically homogeneous lead series.

Oncology and Mitochondrial Disease: USP30 Deubiquitylating Enzyme Inhibitor Development

The (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole scaffold has been extensively patented for USP30 inhibitor programs, with downstream carbonitrile and carboxamide derivatives achieving IC50 values of <100 nM to 100 nM . The scaffold's rigid bicyclic framework provides conformational pre-organization for the cyano and carboxamide pharmacophoric elements. Programs targeting mitochondrial dysfunction, cancer, and fibrosis should prioritize this building block, as the (3aS,6aS) enantiomer lacks equivalent patent validation in USP30 inhibition. The N-5 Boc protection allows selective elaboration at N-1 with acyl, carbamoyl, or sulfonyl groups while preserving the N-5 position for late-stage nitrile introduction .

Fragment-Based Drug Discovery (FBDD): Conformationally Restricted Bicyclic Diamine Fragment Library Construction

With a molecular weight of 212.29 Da, logP of 0.42, and TPSA of 41.6 Ų , this building block meets all Rule-of-Three criteria for fragment-based screening libraries (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, TPSA ≤ 60 Ų). Its rigid cis-fused [3.3.0] bicyclic framework provides higher three-dimensional character (Fsp³ = 0.64) compared to flat aromatic pyrrole alternatives, potentially accessing novel chemical space in fragment screens . The orthogonal Boc/free amine functionality allows systematic elaboration at either nitrogen for SAR exploration. The measured pKa of 8.357 ensures the N-1 amine is predominantly protonated at physiological pH, providing a solubilizing cationic center for fragment soaking or co-crystallization experiments.

Kinase Inhibitor Programs Requiring Chiral Diamine Linkers

The hexahydropyrrolo[3,4-b]pyrrole scaffold has been described as a key intermediate for kinase inhibitor synthesis, where its rigid, polycyclic framework supports high selectivity in drug-receptor interactions . The (3aR,6aR) stereochemistry provides a defined spatial orientation for linking kinase hinge-binding motifs to solvent-exposed or hydrophobic pocket-directed groups. The cis ring fusion enforces a specific exit vector angle distinct from more flexible piperazine or piperidine linkers, potentially reducing rotational degrees of freedom and improving binding entropy. Multiple patent families covering hexahydropyrrolo[3,4-b]pyrrole derivatives as DPP-IV inhibitors and dopamine D3 receptor modulators further validate the scaffold's versatility across target classes.

Quote Request

Request a Quote for (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.